

Synthesis and Purification of Odoriflavene: A Detailed Guide for Researchers

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Compound of Interest

Compound Name: Odoriflavene

Cat. No.: B3026553

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Abstract

Odoriflavene, a naturally occurring isoflav-3-ene found in the root heartwood of *Dalbergia odorifera* T. Chen, has garnered interest for its potential biological activities. This document provides a comprehensive overview of a proposed synthetic route and a detailed purification protocol for **Odoriflavene**, tailored for researchers in medicinal chemistry, natural product synthesis, and drug development. The protocols are based on established methodologies for the synthesis and purification of structurally related isoflavonoids.

Introduction

Odoriflavene (7-hydroxy-2',4',5'-trimethoxyisoflav-3-ene) is a phenolic compound belonging to the isoflavonoid class.[1] Natural isoflavonoids are known to exhibit a wide range of pharmacological activities, including antioxidant and cytotoxic effects.[2] The limited availability of **Odoriflavene** from natural sources necessitates the development of efficient synthetic and purification strategies to enable further investigation of its therapeutic potential. This application note outlines a plausible synthetic pathway and a robust purification workflow for obtaining high-purity **Odoriflavene**.

Chemical Properties of Odoriflavene

A summary of the key chemical properties of **Odoriflavene** is presented in Table 1. This data is essential for the handling, characterization, and storage of the compound.

Property	Value	Reference
CAS Number	101153-41-7	[1][2][3]
Molecular Formula	C ₁₇ H ₁₆ O ₅	[2][3]
Molecular Weight	300.31 g/mol	[2][3]
Appearance	Solid powder	[2][4]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[2]
Storage	Desiccate at -20°C (powder) or -80°C (in solvent)	[1][4]

Proposed Synthesis of Odoriflavene

While a specific, published total synthesis of **Odoriflavene** is not readily available, a plausible synthetic route can be proposed based on established methods for isoflav-3-ene synthesis. The following protocol describes a potential two-step synthesis starting from a substituted salicylaldehyde and an appropriate arylacetic acid derivative.

Proposed Synthetic Pathway

The proposed synthesis involves the initial formation of a 2'-hydroxydeoxybenzoin intermediate, followed by a reductive cyclization to yield the isoflav-3-ene core of **Odoriflavene**.



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Caption: Proposed two-step synthesis of **Odoriflavene**.

Experimental Protocol: Synthesis

Step 1: Synthesis of 2,4-Dihydroxy-2',4',5'-trimethoxydeoxybenzoin (Deoxybenzoin Intermediate)

- To a solution of 2,4-dihydroxybenzaldehyde (1.0 eq) in a suitable solvent such as dry dichloromethane, add a condensing agent like dicyclohexylcarbodiimide (DCC) (1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq).
- To this mixture, add a solution of 2,4,5-trimethoxyphenylacetic acid (1.0 eq) in dry dichloromethane dropwise at 0°C.
- Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
- Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain the deoxybenzoin intermediate.

Step 2: Reductive Cyclization to **Odoriflavene**

- Dissolve the deoxybenzoin intermediate (1.0 eq) in a mixture of methanol and tetrahydrofuran.
- Cool the solution to 0°C and add sodium borohydride (NaBH₄) (2.0-3.0 eq) portion-wise.
- After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.
- Monitor the reaction by TLC for the disappearance of the starting material.

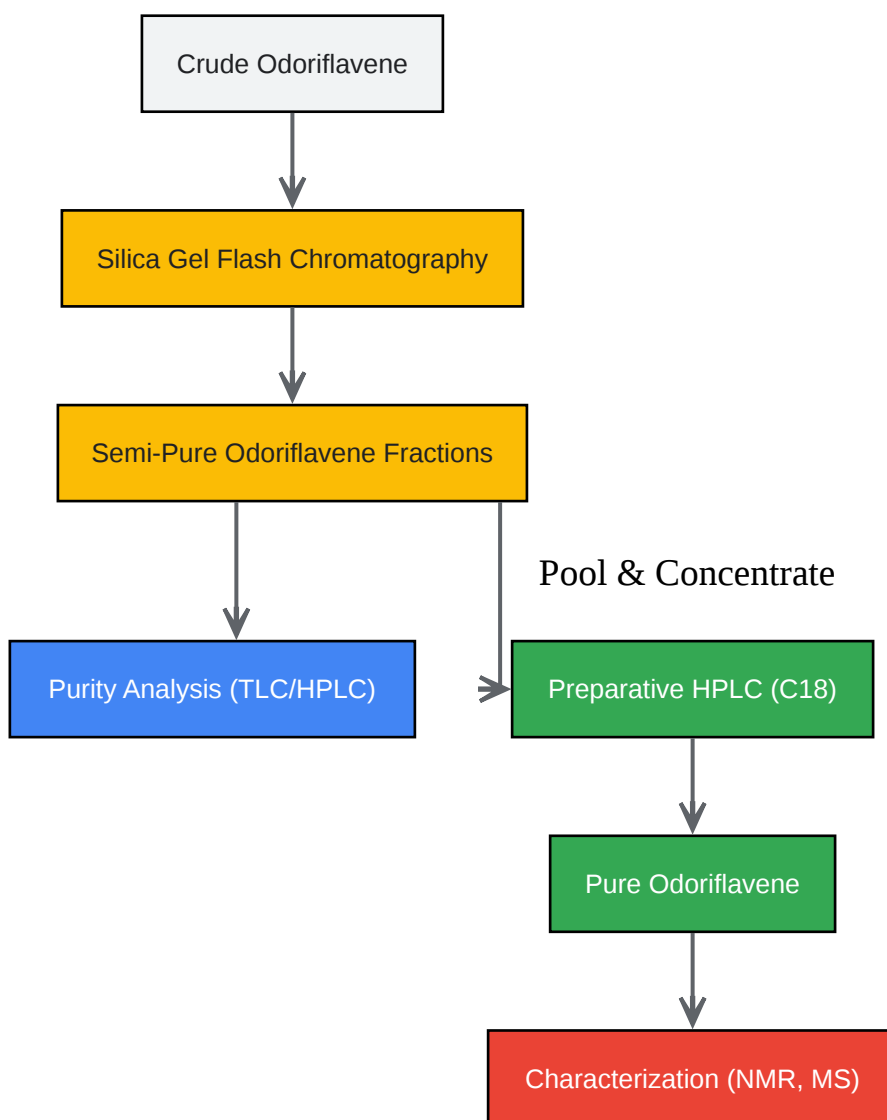
- Carefully quench the reaction by the slow addition of water, followed by 1 M HCl to adjust the pH to ~5-6.
- Extract the product with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude **Odoriflavene**.

Purification of Odoriflavene

The crude synthetic product will likely contain unreacted starting materials, byproducts, and isomers. A multi-step purification protocol is recommended to obtain high-purity **Odoriflavene**.

Purification Workflow

The purification strategy involves an initial flash chromatography step to remove major impurities, followed by a final polishing step using High-Performance Liquid Chromatography (HPLC) to achieve high purity.



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Caption: Purification workflow for synthetic **Odoriflavene**.

Experimental Protocol: Purification

1. Flash Column Chromatography:

- Stationary Phase: Silica gel (230-400 mesh).
- Mobile Phase: A gradient of hexane and ethyl acetate (e.g., starting from 95:5 hexane:ethyl acetate and gradually increasing the polarity).

- Procedure:
 - Dissolve the crude **Odoriflavene** in a minimal amount of dichloromethane.
 - Adsorb the crude product onto a small amount of silica gel and dry it.
 - Load the dried silica onto a pre-packed silica gel column.
 - Elute the column with the hexane-ethyl acetate gradient.
 - Collect fractions and monitor by TLC.
 - Combine the fractions containing the desired product.
 - Evaporate the solvent under reduced pressure.

2. Preparative High-Performance Liquid Chromatography (HPLC):

- Column: C18 reverse-phase column.
- Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid.
- Procedure:
 - Dissolve the semi-pure **Odoriflavene** from the flash chromatography step in a suitable solvent (e.g., methanol or DMSO).
 - Filter the solution through a 0.45 μm syringe filter.
 - Inject the sample onto the preparative HPLC system.
 - Elute with a suitable gradient to resolve the product from remaining impurities.
 - Collect the peak corresponding to **Odoriflavene**.
 - Lyophilize or evaporate the solvent to obtain pure **Odoriflavene**.

Characterization

The identity and purity of the synthesized and purified **Odoriflavene** should be confirmed by standard analytical techniques, including:

- ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the chemical structure.
- Mass Spectrometry (MS): To verify the molecular weight.
- Analytical HPLC: To determine the final purity of the compound.

Safety Precautions

Standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. All manipulations should be performed in a well-ventilated fume hood. Refer to the Material Safety Data Sheets (MSDS) for all chemicals used.[4]

Conclusion

The proposed synthetic and purification protocols provide a framework for the laboratory-scale production of **Odoriflavene**. These methods, based on established chemical principles for isoflavonoid synthesis, should enable researchers to obtain sufficient quantities of this compound for further biological and pharmacological evaluation. Optimization of reaction conditions and purification parameters may be necessary to achieve desired yields and purity levels.

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